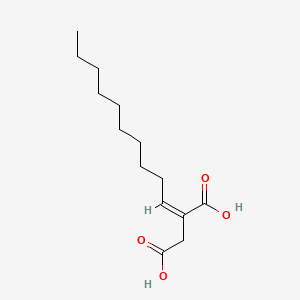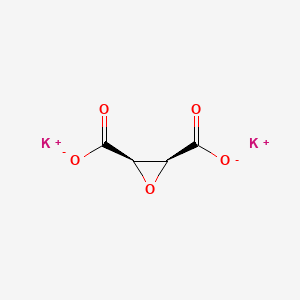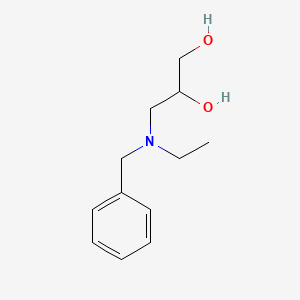
3-(N-Benzyl-N-ethylamino)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is an organic compound with the molecular formula C12H19NO2. It contains a tertiary amine group, two hydroxyl groups, and a benzyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol typically involves the reaction of benzyl chloride with N-ethylamino-1,2-propanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the N-ethylamino-1,2-propanediol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzyl chloride, N-ethylamino-1,2-propanediol, and a suitable base such as sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Benzyl-N-ethylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-(N-Benzyl-N-ethylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyl group attached to the nitrogen atom can influence the compound’s binding affinity to receptors or enzymes. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylamino)propane-1,2-diol: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Benzyl-N-methylamino)propane-1,2-diol: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom
Uniqueness
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
85721-31-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-[benzyl(ethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
Clave InChI |
BITYXLZZFQSMRP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




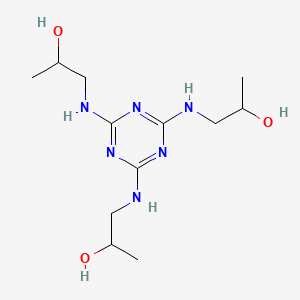
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
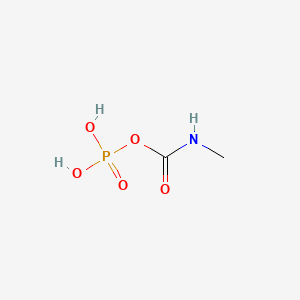

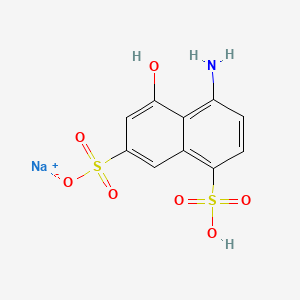

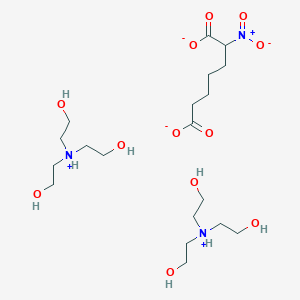
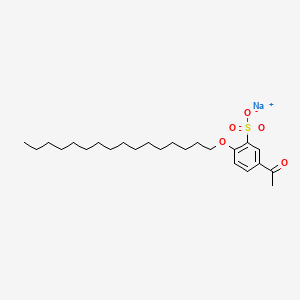
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)

